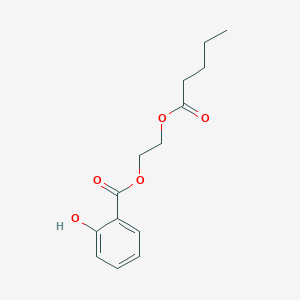
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(pentanoyloxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2-(pentanoyloxy)ethanol and 2-hydroxybenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for salicylic acid.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
Mechanism of Action
The mechanism of action of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate involves its hydrolysis to release 2-hydroxybenzoic acid (salicylic acid) and 2-(pentanoyloxy)ethanol. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxybenzoate:
Methyl 2-hydroxybenzoate:
Propyl 2-hydroxybenzoate:
Uniqueness
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is unique due to its specific esterification with 2-(pentanoyloxy)ethanol, which may impart distinct physicochemical properties and biological activities compared to other esters of salicylic acid. Its longer alkyl chain may influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
86569-56-4 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-pentanoyloxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O5/c1-2-3-8-13(16)18-9-10-19-14(17)11-6-4-5-7-12(11)15/h4-7,15H,2-3,8-10H2,1H3 |
InChI Key |
AJOYAVRXBYIIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















